6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid (LG100268) is a synthetic retinoid, specifically a potent and selective agonist of the retinoid X receptor (RXR). [, , ] It is a derivative of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethenyl]benzoic acid (LGD1069). [] LG100268 has been utilized as a valuable tool in scientific research to investigate RXR-dependent biological pathways. [, ]
Molecular Structure Analysis
The molecular structure of LG100268 comprises a tetrahydronaphthalene ring system linked to a nicotinic acid moiety via a cyclopropyl group. [] The tetrahydronaphthalene ring carries five methyl substituents, contributing to the compound's hydrophobicity. The nicotinic acid moiety provides a carboxylic acid functional group, potentially influencing its binding affinity and interactions with the RXR.
Mechanism of Action
LG100268 functions as a selective agonist of RXRs. [, ] RXRs are nuclear receptors that heterodimerize with other nuclear receptors, including retinoic acid receptors (RARs), vitamin D receptors (VDRs), and liver X receptors (LXRs), to regulate gene transcription. [, , , ] By binding to RXRs, LG100268 can modulate the activity of these heterodimers, thereby influencing various biological processes. [, ]
For example, LG100268 has been shown to induce programmed cell death (PCD) and transglutaminase (TGase) activity in human leukemic myeloid cells, suggesting its potential in influencing cell survival and differentiation. [] Furthermore, it has been demonstrated to induce CYP4F11 transcription, highlighting its role in regulating gene expression related to metabolic pathways. []
Applications
Investigating RXR-dependent biological pathways: LG100268's selectivity for RXR makes it a valuable tool for dissecting the specific roles of RXR in various cellular processes. [, ]
Inducing PCD and TGase activity: Studies have shown that LG100268 can induce PCD and TGase activity in human leukemic myeloid cells. [] This suggests its potential for further investigation in cancer research and potentially influencing cell differentiation.
Modulating CYP4F11 transcription: Research has indicated that LG100268 can significantly induce CYP4F11 transcription. [] This highlights its potential role in regulating metabolic processes and its potential relevance to areas such as drug metabolism and toxicology.
Compound Description: LGD1069 is a retinoid X receptor (RXR) selective compound currently in phase I/IIA clinical trials for cancer and dermatological indications [, ].
Relevance: LGD1069 serves as the foundational structure for developing increasingly potent and selective RXR agonists, including the target compound 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid (LG100268) [, ]. Both compounds share the core 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene moiety. The modifications explored in the development of LG100268 from LGD1069 focused on enhancing potency and selectivity for RXR.
Compound Description: TTNPB is a potent agonist of retinoic acid receptors (RARs) [, ].
Relevance: TTNPB serves as a comparative compound to 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid in studying the regulation of CYP4F11 gene expression. The distinct effects of these compounds on CYP4F11 transcription highlight the different roles of RAR and RXR activation in this biological process []. TTNPB shares a similar tetrahydronaphthalene core with the target compound but lacks the pentamethyl substitution and the cyclopropyl-nicotinic acid moiety.
Compound Description: NEt-TMN is a potent and selective retinoid X receptor (RXR) agonist [].
Relevance: This compound serves as a lead structure for developing novel RXR agonists with improved selectivity and potency compared to bexarotene []. Structural modifications of NEt-TMN, like those leading to 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid, aim to enhance the therapeutic potential of these compounds while minimizing side effects []. Both compounds share the tetrahydronaphthalene core and the nicotinic acid moiety, though the substitution patterns differ.
Compound Description: Bexarotene is an FDA-approved RXR agonist used for treating cutaneous T-cell lymphoma (CTCL) [, , ].
Relevance: Bexarotene serves as a reference compound when evaluating the potency and selectivity of novel RXR agonists, including 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid [, , ]. Both compounds share the 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene moiety, but differ in their linking groups and terminal aromatic rings. Research aims to develop RXR agonists with improved selectivity profiles to reduce the side effects associated with bexarotene while maintaining or enhancing therapeutic efficacy.
Compound Description: CBt-PMN is a partial RXR agonist considered a potential treatment for central nervous system diseases like Alzheimer's and Parkinson's disease [, ].
Relevance: Both CBt-PMN and 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid are derived from the same core scaffold, 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene, and designed to target RXR [, ]. While the target compound is a potent and selective agonist, CBt-PMN exhibits partial agonism. This distinction in their activity profiles is attributed to the difference in their structures, particularly the presence of the benzotriazole ring system in CBt-PMN, influencing its binding mode and subsequent activation of RXR.
Compound Description: NEt-4IB is another compound investigated for its potential as a selective RXR agonist [].
Relevance: NEt-4IB shares structural similarities with 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid, particularly the presence of the nicotinic acid moiety []. Both are explored as potential leads for developing novel RXR-selective agonists. Despite these similarities, NEt-4IB does not contain the tetrahydronaphthalene system found in the target compound and bexarotene.
Compound Description: CD3254 is an RXR agonist that has been structurally modified to develop novel analogs with improved selectivity and potency [].
Relevance: Similar to 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid, CD3254 is investigated for its RXR-selective agonism and potential as a treatment for CTCL []. Both compounds share a structurally similar tetrahydronaphthalene core with pentamethyl substitutions, indicating their shared lineage in retinoid-based drug design. The variations in their structures, particularly in the linker and terminal groups, reflect the ongoing efforts to fine-tune the pharmacological properties of these compounds for improved efficacy and safety profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999) Dodecanoic acid is a straight-chain, twelve-carbon medium-chain saturated fatty acid with strong bactericidal properties; the main fatty acid in coconut oil and palm kernel oil. It has a role as a plant metabolite, an antibacterial agent and an algal metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a dodecanoate. It derives from a hydride of a dodecane. Lauric acid is an inexpensive, non-toxic and safe to handle compound often used in laboratory investigations of melting-point depression. Lauric acid is a solid at room temperature but melts easily in boiling water, so liquid lauric acid can be treated with various solutes and used to determine their molecular masses. Dodecanoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Lauric Acid is a natural product found in Ipomoea leptophylla, Arisaema tortuosum, and other organisms with data available. Lauric Acid is a saturated medium-chain fatty acid with a 12-carbon backbone. Lauric acid is found naturally in various plant and animal fats and oils, and is a major component of coconut oil and palm kernel oil. Lauric acid, or dodecanoic acid is the main fatty acid in coconut oil and in palm kernel oil, and is believed to have antimicrobial properties. It is a white, powdery solid with a faint odor of bay oil. Lauric acid, although slightly irritating to mucous membranes, has a very low toxicity and so is used in many soaps and shampoos. lauric acid is a metabolite found in or produced by Saccharomyces cerevisiae. See also: Arctium lappa Root (part of); Saw Palmetto (part of); Iris versicolor root (part of).
Laurocapram is a member of caprolactams. Laurocapram is a percutaneous enhancer. Upon application to the skin, laurocapram interacts with lipids in the stratum corneum and may enhance the ability of the skin to absorb a hydrophilic chemical.
Laurotetanine is an isoquinoline alkaloid. 4H-Dibenzo(de,g)quinolin-9-ol, 5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (S)- is a natural product found in Laurelia sempervirens, Neolitsea aciculata, and other organisms with data available. See also: Peumus boldus leaf (part of).
Lauroyl alanine is a fatty acid amide that may be used to support the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents with potential use in injectable biodegradable drug delivery systems.
Levomilnacipran is a member of acetamides. Levomilnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI), although it is a more potent inhibitor of norepinephrine reuptake than serotonin reuptake. Levomilnacipran is the more active 1S,2R-enantiomer in the racemate [milnacipran]. Once administered, interconversion between levomilnacipran and its stereoisomer does not occur in humans. First approved by the FDA on July 25, 2013, levomilnacipran is used to treat major depressive disorder in adults. While levomilnacipran was previously investigated and proposed as a potential treatment for stroke in Europe, the EMA decided against this use. Levomilnacipran is a Serotonin and Norepinephrine Reuptake Inhibitor. The mechanism of action of levomilnacipran is as a Norepinephrine Uptake Inhibitor, and Serotonin Uptake Inhibitor. The (1S,2R)-isomer of milnacipran that is used for the treatment of MAJOR DEPRESSIVE DISORDER. See also: Levomilnacipran Hydrochloride (active moiety of).